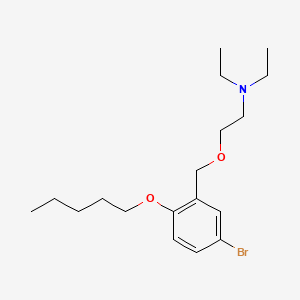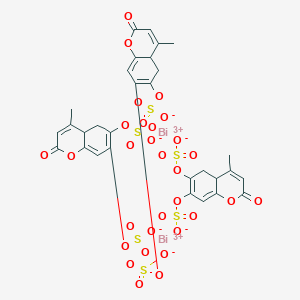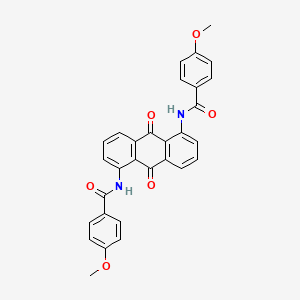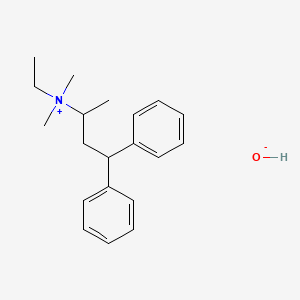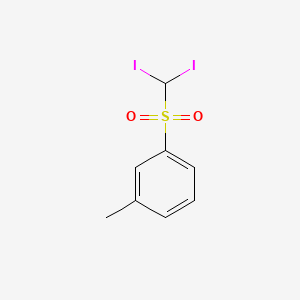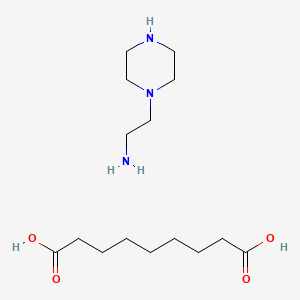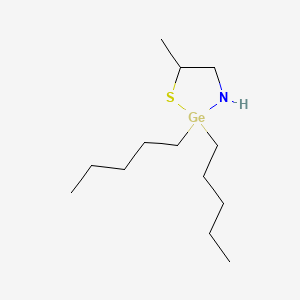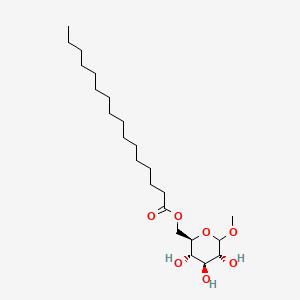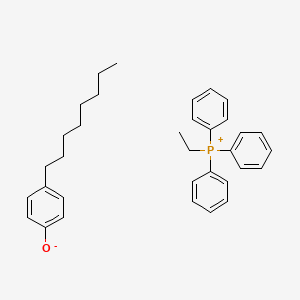
ethyl(triphenyl)phosphanium;4-octylphenolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl(triphenyl)phosphanium;4-octylphenolate is a chemical compound that combines the properties of triphenylphosphine and phenolate groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of ethyl(triphenyl)phosphanium;4-octylphenolate typically involves the reaction of triphenylphosphine with ethyl chloride in an organic solvent. The reaction is carried out at elevated temperatures (120-160°C) and under controlled pressure (8-12 kg/cm²) for 30-40 hours. After the reaction, the product is cooled to room temperature, and the pressure is reduced to normal. The resulting material is then centrifuged and dried to obtain ethyl(triphenyl)phosphanium chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure high yield and purity of the final product. The industrial production methods are optimized to achieve yields of over 94% and purity levels exceeding 99% .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl(triphenyl)phosphanium;4-octylphenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced under specific conditions to form different products.
Substitution: The phenolate group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the phenolate group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives. Substitution reactions typically result in the formation of new phenolate derivatives .
Aplicaciones Científicas De Investigación
Ethyl(triphenyl)phosphanium;4-octylphenolate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of ethyl(triphenyl)phosphanium;4-octylphenolate involves its interaction with specific molecular targets. The triphenylphosphine group is known for its ability to target mitochondria, making it a valuable tool in mitochondrial research. The compound can disrupt mitochondrial function by damaging the membrane and inhibiting respiration, leading to its potential use in therapeutic applications .
Comparación Con Compuestos Similares
Ethyl(triphenyl)phosphanium;4-octylphenolate can be compared with other similar compounds, such as:
Triphenylphosphine oxide: Used in esterification reactions and as a coupling reagent.
Polystyrene-supported triphenylphosphine: Utilized in organic synthesis for its ease of separation and recyclability.
Triphenylphosphine: A versatile reagent in organic synthesis, known for its use in the Wittig reaction.
Propiedades
Número CAS |
93840-97-2 |
|---|---|
Fórmula molecular |
C34H41OP |
Peso molecular |
496.7 g/mol |
Nombre IUPAC |
ethyl(triphenyl)phosphanium;4-octylphenolate |
InChI |
InChI=1S/C20H20P.C14H22O/c1-2-21(18-12-6-3-7-13-18,19-14-8-4-9-15-19)20-16-10-5-11-17-20;1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h3-17H,2H2,1H3;9-12,15H,2-8H2,1H3/q+1;/p-1 |
Clave InChI |
HNBJKPRYFFAJJW-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)[O-].CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



